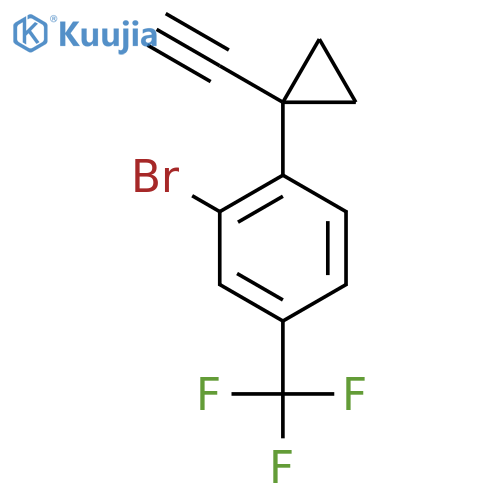

Cas no 2229163-40-8 (2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene)

2229163-40-8 structure

商品名:2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene

2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene

- 2229163-40-8

- EN300-1940600

-

- インチ: 1S/C12H8BrF3/c1-2-11(5-6-11)9-4-3-8(7-10(9)13)12(14,15)16/h1,3-4,7H,5-6H2

- InChIKey: WRVNWYXUCZNOOC-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(F)(F)F)C=CC=1C1(C#C)CC1

計算された属性

- せいみつぶんしりょう: 287.97615g/mol

- どういたいしつりょう: 287.97615g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 321

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 4.7

2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1940600-0.25g |

2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene |

2229163-40-8 | 0.25g |

$1366.0 | 2023-09-17 | ||

| Enamine | EN300-1940600-0.5g |

2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene |

2229163-40-8 | 0.5g |

$1426.0 | 2023-09-17 | ||

| Enamine | EN300-1940600-5.0g |

2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene |

2229163-40-8 | 5g |

$4309.0 | 2023-06-01 | ||

| Enamine | EN300-1940600-0.1g |

2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene |

2229163-40-8 | 0.1g |

$1307.0 | 2023-09-17 | ||

| Enamine | EN300-1940600-1.0g |

2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene |

2229163-40-8 | 1g |

$1485.0 | 2023-06-01 | ||

| Enamine | EN300-1940600-10g |

2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene |

2229163-40-8 | 10g |

$6390.0 | 2023-09-17 | ||

| Enamine | EN300-1940600-0.05g |

2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene |

2229163-40-8 | 0.05g |

$1247.0 | 2023-09-17 | ||

| Enamine | EN300-1940600-10.0g |

2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene |

2229163-40-8 | 10g |

$6390.0 | 2023-06-01 | ||

| Enamine | EN300-1940600-2.5g |

2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene |

2229163-40-8 | 2.5g |

$2912.0 | 2023-09-17 | ||

| Enamine | EN300-1940600-5g |

2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene |

2229163-40-8 | 5g |

$4309.0 | 2023-09-17 |

2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene 関連文献

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

2229163-40-8 (2-bromo-1-(1-ethynylcyclopropyl)-4-(trifluoromethyl)benzene) 関連製品

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量